molecular formula C17H12N4O2S2 B10886704 N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B10886704
M. Wt: 368.4 g/mol
InChI Key: LQBWKWTYFLBRPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole ring linked via a sulfanyl bridge to a 4-oxo-3,4-dihydroquinazolinone moiety. This structure combines two pharmacologically significant scaffolds: the benzothiazole ring, known for its role in antitumor and antimicrobial agents , and the dihydroquinazolinone unit, which contributes to enzyme inhibition and receptor modulation . The sulfanyl acetamide bridge enhances molecular flexibility and facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

Properties

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H12N4O2S2/c22-14(20-17-19-12-7-3-4-8-13(12)25-17)9-24-16-18-11-6-2-1-5-10(11)15(23)21-16/h1-8H,9H2,(H,18,21,23)(H,19,20,22)

InChI Key

LQBWKWTYFLBRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Quinazoline Moiety: This can be synthesized by the condensation of anthranilic acid with formamide or other suitable reagents.

    Coupling Reaction: The final step involves coupling the benzothiazole and quinazoline derivatives through a suitable linker, such as a thioether or amide bond, under specific reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfanyl (-S-) linker between the benzothiazole and quinazolinone moieties participates in nucleophilic substitution reactions. For example:

  • Thiol-disulfide exchange : Reacts with thiol-containing compounds (e.g., cysteine derivatives) to form disulfide bonds, a property exploited in prodrug design.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions replaces the sulfanyl hydrogen, yielding S-alkyl derivatives.

Optimized conditions :

Reaction TypeReagentsSolventTemperatureYield (%)
Thiol-disulfide exchangeCysteine, DTTPhosphate buffer (pH 7.4)25°C72–85
AlkylationCH₃I, K₂CO₃DMF60°C68

Oxidation Reactions

The sulfur atom in the sulfanyl group undergoes controlled oxidation:

  • Selective oxidation to sulfoxide : Achieved using H₂O₂ (30%) in acetic acid at 0–5°C.

  • Full oxidation to sulfone : Requires stronger oxidants like m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at room temperature.

Comparative stability :

Oxidation StateStability (pH 7.4, 37°C)Half-Life (h)
Sulfanyl (-S-)High>48
Sulfoxide (-SO-)Moderate12–18
Sulfone (-SO₂-)Low4–6

Acid/Base-Mediated Transformations

The acetamide group and quinazolinone ring enable pH-dependent reactions:

  • Hydrolysis : Under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, the acetamide bond cleaves to form carboxylic acid and amine derivatives .

  • Tautomerization : The quinazolinone 4-oxo group facilitates keto-enol tautomerism in polar aprotic solvents like DMSO, confirmed by ¹H NMR shifts at δ 10.2–11.1 ppm.

Cyclization and Ring-Modification Reactions

The benzothiazole ring participates in electrophilic aromatic substitution:

  • Nitration : Mixed HNO₃/H₂SO₄ introduces nitro groups at the 5-position of benzothiazole (confirmed by X-ray crystallography in analogue studies) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazolinone ring to dihydroquinazoline without affecting the sulfanyl bridge.

Comparative Reactivity with Structural Analogues

Key differences observed in related compounds:

Compound ModificationReaction Rate (vs Parent)Bioactivity Impact
4-Chlorophenyl substitution 1.5× faster alkylationEnhanced COX-II inhibition (IC₅₀ 0.8 μM vs 2.1 μM)
Sulfamoylphenyl addition 2× slower oxidationImproved aqueous solubility (logP 1.2 vs 2.8)
Pyrimidinyl substitution Resists hydrolysisReduced cytotoxicity (CC₅₀ >100 μM vs 18 μM)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide. For instance, a study evaluated various benzothiazole derivatives for their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects on human lung cancer cells, suggesting a potential for development as anticancer agents .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Les-5935A549 (Lung)5.6
Les-6009MCF7 (Breast)8.4
Les-6166HeLa (Cervical)7.2

Antibacterial Properties

The compound has also been investigated for antibacterial activity. Research indicates that benzothiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli12 µg/mL
Compound BS. aureus15 µg/mL
Compound CP. aeruginosa10 µg/mL

Neuroprotective Effects

Neurodegenerative diseases present a significant challenge in modern medicine. Compounds derived from benzothiazole have shown promise in treating conditions such as Alzheimer's disease by inhibiting enzymes like acetylcholinesterase and monoamine oxidase . This dual inhibition can potentially enhance cognitive function and alleviate symptoms associated with neurodegenerative disorders.

Table 3: Neuroprotective Activity of Benzothiazole Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
Compound DAcetylcholinesterase5.0
Compound EMonoamine oxidase B4.5

Enzyme Inhibition

The ability of this compound to inhibit key enzymes makes it a candidate for treating metabolic disorders such as diabetes and obesity. Inhibition of enzymes like α-glucosidase and butyrylcholinesterase has been documented, which can aid in managing blood glucose levels and improving cognitive health .

Table 4: Enzyme Inhibition Data

EnzymeInhibitorIC50 (µM)Reference
α-glucosidaseCompound F6.8
ButyrylcholinesteraseCompound G7.5

Case Studies and Clinical Implications

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives for their potential as multi-target directed ligands (MTDLs). These compounds were tested for their ability to inhibit both acetylcholinesterase and monoamine oxidase, showing promising results that could lead to new therapeutic strategies for neurodegenerative diseases .

Another study focused on the synthesis of novel benzothiazole derivatives that demonstrated broad-spectrum antibacterial activity against resistant strains, emphasizing the need for new antibiotics in the face of rising resistance .

Mechanism of Action

The mechanism of action for N1-(1,3-BENZOTHIAZOL-2-YL)-2-[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, compounds with benzothiazole and quinazoline structures can interact with various enzymes, receptors, or DNA, affecting cellular processes. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Features

The compound is compared with structurally related acetamides containing benzothiazole, triazole, quinazolinone, or oxadiazole moieties. Key examples include:

Compound Name Structural Features Biological Activity Unique Aspects References
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Benzothiazole + methylphenyl acetamide Anticancer Chlorine substitution enhances lipophilicity and target affinity.
N~1~-(1,3-Benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Benzothiazole + triazole Antimicrobial Methyl-triazole improves metabolic stability.
N-(1,3-Benzothiazol-2-yl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide Benzothiazole + fluorophenyl-indole Not specified Fluorine enhances bioavailability and target selectivity.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)acetamide Benzothiazole + sulfonamide Enzyme inhibition Sulfonamide group confers COX-2 inhibitory potential.
N-[4-(acetylamino)phenyl]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide Dihydroquinazolinone + phenyl Anticancer Phenyl substitution enhances DNA intercalation.

Key Structural and Functional Differences

  • Heterocyclic Core Variations: Triazole vs. Quinazolinone: Triazole-containing analogues (e.g., ) exhibit stronger antimicrobial activity due to metal-binding capabilities, whereas the dihydroquinazolinone in the target compound may favor kinase inhibition via hydrogen bonding . Indole vs. Benzothiazole: Indole derivatives (e.g., ) prioritize π-π stacking interactions, while benzothiazole enhances electrophilic reactivity for covalent binding .
  • Substituent Effects: Halogenation: Chlorine or fluorine substitutions (e.g., ) improve membrane permeability but may reduce solubility compared to the target compound’s unsubstituted dihydroquinazolinone. Sulfonamide vs. Sulfanyl: Sulfonamide groups (e.g., ) increase acidity and enzyme inhibition, whereas the sulfanyl bridge in the target compound balances flexibility and stability .

Physicochemical Properties

  • Solubility: The dihydroquinazolinone’s ketone group enhances water solubility compared to purely aromatic analogues (e.g., ).
  • Thermal Stability : Crystallographic studies of similar acetamides (e.g., ) suggest that planar heterocycles like benzothiazole improve melting points, whereas flexible sulfanyl bridges reduce crystallinity.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a quinazolinone derivative through a sulfanyl acetamide group. Its structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. The results indicated that these compounds often possess minimum inhibitory concentrations (MICs) in the low micromolar range:

CompoundMIC (μmol/mL)Target Pathogen
4d10.7–21.4E. coli
4p15.0–30.0C. albicans
3h12.5–25.0S. aureus

These findings suggest that the benzothiazole core contributes significantly to the antimicrobial efficacy of the compounds .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in various studies. For example, compounds containing the benzothiazole structure have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

A study reported that certain derivatives led to a reduction in cell viability at concentrations as low as 5 μM, with IC50 values indicating significant cytotoxicity:

CompoundIC50 (μM)Cancer Cell Line
Benzothiazole A5MCF-7
Benzothiazole B15HeLa

These results highlight the potential of this class of compounds in cancer therapy .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have investigated the anti-inflammatory properties of benzothiazole derivatives. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in in vitro models, suggesting that these compounds may modulate inflammatory pathways effectively.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation involving various bacterial strains demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Investigation : A series of in vitro assays showed that the compound significantly inhibited the proliferation of cancer cell lines with a mechanism involving apoptosis induction.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling the benzothiazole and quinazolinone moieties via a sulfanylacetamide linker. A common method employs carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane under controlled temperatures (273 K), followed by purification via crystallization . Optimization can include adjusting stoichiometry, solvent polarity (e.g., methanol/acetone mixtures for recrystallization), and reaction time to improve yields (reported up to 91% in analogous compounds) .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Post-synthesis characterization involves:

  • NMR spectroscopy : To confirm proton environments (e.g., acetamide NH at δ 8.5–9.0 ppm, aromatic protons in benzothiazole/quinazolinone rings) .
  • Mass spectrometry : For molecular ion verification (e.g., [M+H]⁺ peaks matching theoretical mass) .
  • Elemental analysis : To validate purity (>95% C, H, N, S content) .

Q. What preliminary biological activities are associated with this compound?

Analogous quinazolinone-acetamide hybrids exhibit:

  • Antioxidant activity : Assessed via DPPH radical scavenging assays (IC₅₀ values ranging 20–50 μM) .
  • Antimicrobial potential : Tested against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 μg/mL .

Advanced Research Questions

Q. How can computational chemistry improve synthesis and property prediction?

Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches can predict optimal conditions (e.g., solvent effects, activation energies). ICReDD’s integrated computational-experimental workflows reduce trial-and-error by narrowing reaction parameters (e.g., temperature, catalyst loading) . For example, molecular docking may predict binding affinities to biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

Q. What structural insights are revealed by X-ray crystallography?

Crystal structures of related compounds show:

  • Intermolecular interactions : N–H⋯N hydrogen bonds forming R₂²(8) motifs, stabilizing dimeric arrangements .
  • Torsional angles : Dihedral angles between benzothiazole and quinazolinone rings (e.g., 61.8°) influence molecular planarity and packing .
  • Bond lengths : Sulfanyl (C–S) bonds at ~1.78 Å confirm single-bond character, critical for stability .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved methodologically?

Contradictions may arise from assay conditions. Mitigation strategies include:

  • Dose-response validation : Testing multiple concentrations (e.g., 0.1–100 μM) in triplicate.
  • Cellular vs. cell-free assays : Differentiating membrane permeability effects (e.g., mitochondrial vs. cytoplasmic activity).
  • Standardized protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Key modifications and their effects:

  • Substituents on the phenyl ring : Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity by improving target binding .
  • Sulfonyl vs. sulfanyl linkers : Sulfonyl groups increase oxidative stability but may reduce solubility .
  • Quinazolinone substitution : Methyl groups at position 3 improve metabolic stability in hepatic microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.